Tylosin, 3-acetate 4B-(3-methylbutanoate);Aivlosin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tylosin, 3-acetate 4B-(3-methylbutanoate): Aivlosin , is a macrolide antibiotic derived from tylosin. It is primarily used in veterinary medicine to treat infections caused by gram-positive bacteria. The compound has a molecular formula of C53H87NO19 and a molecular weight of 1042.25 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Tylosin, 3-acetate 4B-(3-methylbutanoate) involves the acetylation and esterification of tylosin. The process typically includes:
Acetylation: Tylosin is reacted with acetic anhydride in the presence of a base such as pyridine to form tylosin acetate.
Esterification: The tylosin acetate is then reacted with 3-methylbutanoic acid in the presence of a catalyst like sulfuric acid to form Tylosin, 3-acetate 4B-(3-methylbutanoate).
Industrial Production Methods: : Industrial production of Tylosin, 3-acetate 4B-(3-methylbutanoate) follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Tylosin is produced through the fermentation of Streptomyces fradiae.
Purification: The tylosin is then purified and subjected to acetylation and esterification as described above.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Tylosin, 3-acetate 4B-(3-methylbutanoate) can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols.
Major Products
Oxidation: Oxidized derivatives of Tylosin, 3-acetate 4B-(3-methylbutanoate).
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Used as a model compound in studies of macrolide antibiotics.
- Investigated for its chemical stability and reactivity under various conditions.
Biology
- Studied for its effects on bacterial protein synthesis.
- Used in research on bacterial resistance mechanisms.
Medicine
- Applied in veterinary medicine to treat respiratory and enteric infections in livestock.
- Investigated for potential use in treating infections in other animals.
Industry
- Used in the production of veterinary pharmaceuticals.
- Studied for its potential applications in biotechnology and pharmaceutical manufacturing .
Wirkmechanismus
Mechanism: : Tylosin, 3-acetate 4B-(3-methylbutanoate) exerts its effects by binding to the 50S ribosomal subunit of susceptible bacteria. This binding inhibits protein synthesis by blocking the translocation of peptides during translation. The inhibition of protein synthesis ultimately leads to the death of the bacterial cell.
Molecular Targets and Pathways
Target: 50S ribosomal subunit.
Pathways: Inhibition of protein synthesis, leading to bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tylosin: The parent compound from which Tylosin, 3-acetate 4B-(3-methylbutanoate) is derived.
Erythromycin: Another macrolide antibiotic with a similar mechanism of action.
Azithromycin: A macrolide antibiotic with a broader spectrum of activity.
Uniqueness
- It has a more targeted antibacterial activity, making it effective against specific gram-positive bacteria.
- The compound’s unique chemical structure allows for specific interactions with bacterial ribosomes, leading to its potent antibacterial effects .
Tylosin, 3-acetate 4B-(3-methylbutanoate): has enhanced stability and bioavailability compared to tylosin.
Eigenschaften
IUPAC Name |
[6-[6-[[4-acetyloxy-16-ethyl-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H87NO19/c1-16-38-36(26-65-52-49(64-15)48(63-14)44(60)31(7)67-52)22-28(4)17-18-37(57)29(5)23-35(19-20-55)46(30(6)39(69-34(10)56)24-41(59)70-38)73-51-45(61)43(54(12)13)47(32(8)68-51)72-42-25-53(11,62)50(33(9)66-42)71-40(58)21-27(2)3/h17-18,20,22,27,29-33,35-36,38-39,42-52,60-62H,16,19,21,23-26H2,1-15H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJJINQANFZSAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H87NO19 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1042.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63409-12-1 |
Source
|
Record name | Tylosin, 3-acetate 4B-(3-methylbutanoate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.284 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.